molecular formula C16H17N5O B3308387 1,3-Dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide CAS No. 938018-19-0

1,3-Dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Cat. No.: B3308387
CAS No.: 938018-19-0
M. Wt: 295.34 g/mol
InChI Key: RCXZQGXAAZDQOM-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a useful research compound. Its molecular formula is C16H17N5O and its molecular weight is 295.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1,3-Dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include the condensation of pyrazole and pyridine derivatives under controlled conditions. The use of solvents like anhydrous diethyl ether and catalysts such as potassium tert-butoxide is common in these procedures.

The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes or receptors that are crucial in various biological processes. The compound's structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can lead to various pharmacological effects depending on the biological system being studied.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazolo derivatives, including this compound. It has shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong bactericidal properties against strains like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

Research indicates that pyrazolo derivatives exhibit anticancer properties through mechanisms such as inducing apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to significantly promote cell death in tumor cell lines through various pathways .

Case Studies

Case Study 1: Antitumor Activity
In a study evaluating a series of pyrazole derivatives, one derivative exhibited an IC50 value of 26 µM against cancer cell lines, demonstrating significant antitumor activity. This finding highlights the potential of pyrazolo compounds as candidates for cancer therapy .

Case Study 2: Inhibition of Protein Kinases
Another study focused on the inhibition of disease-relevant protein kinases by pyrazolo derivatives. The findings revealed that certain derivatives could inhibit kinases associated with Alzheimer's disease with IC50 values indicating effective inhibition .

Toxicity and Safety Profile

The cytotoxicity of this compound was evaluated using Vero cells as a model. Results indicated low toxicity across a range of concentrations (15.62–500 µM), with many compounds demonstrating CC50 values greater than 500 µM . This suggests a favorable safety profile for further development.

Summary Table of Biological Activities

Activity IC50/MIC Values Reference
AntimicrobialMIC: 0.22 - 0.25 μg/mL
AntitumorIC50: 26 μM
Protein Kinase InhibitionIC50: Variable (e.g., DYRK1A: 11 μM)
CytotoxicityCC50 > 500 μM

Properties

IUPAC Name

1,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-9-4-6-11(7-5-9)13-8-12(16(22)19-17)14-10(2)20-21(3)15(14)18-13/h4-8H,17H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXZQGXAAZDQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
Reactant of Route 2
1,3-Dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
Reactant of Route 3
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1,3-Dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
Reactant of Route 4
1,3-Dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
Reactant of Route 5
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1,3-Dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
Reactant of Route 6
1,3-Dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.